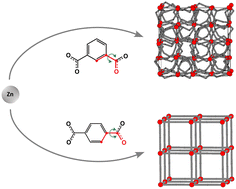Torsional flexibility in zinc–benzenedicarboxylate metal–organic frameworks†
CrystEngComm Pub Date: 2023-12-29 DOI: 10.1039/D3CE01078C
Abstract
We explore the role and nature of torsional flexibility of carboxylate–benzene links in the structural chemistry of metal–organic frameworks (MOFs) based on Zn and benzenedicarboxlyate (bdc) linkers. A particular motivation is to understand the extent to which such flexibility is important in stabilising the unusual topologically aperiodic phase known as TRUMOF-1. We compare the torsion angle distributions of TRUMOF-1 models with those for crystalline Zn/1,3-bdc MOFs, including a number of new materials whose structures we report here. We find that both periodic and aperiodic Zn/1,3-bdc MOFs sample a similar range of torsion angles, and hence the formation of TRUMOF-1 does not require any additional flexibility beyond that already evident in chemically-related crystalline phases. Comparison with Zn/1,4-bdc MOFs does show, however, that the lower symmetry of the 1,3-bdc linker allows access to a broader range of torsion angles, reflecting a greater flexibility of this linker.


Recommended Literature
- [1] Probing the guest-binding preference of three structurally similar and conformationally adaptive macrocycles†
- [2] Sultone opening with [18F]fluoride: an efficient 18F-labelling strategy for PET imaging†
- [3] Electrospun nanofibers for manipulating soft tissue regeneration
- [4] Functionalized graphene sheet filled silicone foam nanocomposites
- [5] Structural and chemical properties of half-sandwich rhodium complexes supported by the bis(2-pyridyl)methane ligand†
- [6] Novel self-assembled supramolecular architectures of Mn(ii) ions with a hybrid pyrazine–bipyridine ligand†‡
- [7] Applications of biocatalytic arene ipso,ortho cis-dihydroxylation in synthesis
- [8] Conformal growth of nanocrystalline CdX (X = S, Se) on mesoscopic NiO and their photoelectrochemical properties†
- [9] A study of the electronic structure and structural stability of Gd2Ti2O7 based glass-ceramic composites†
- [10] A simple method for fabricating drugs containing a cis-o-diol structure into guanosine-based supramolecular hydrogels for drug delivery†

Journal Name:CrystEngComm
Research Products
-
CAS no.: 2550-40-5
-
CAS no.: 3277-26-7
-
CAS no.: 458-52-6
-
CAS no.: 338-83-0
-
CAS no.: 87-91-2
-
5-fluoro-2-hydroxybenzoic acid
CAS no.: 345-16-4
-
4-Ethoxy-3-methoxybenzaldehyde
CAS no.: 120-25-2
-
CAS no.: 67-47-0









